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Cholic Acid

Cat. No.: B1668900
CAS No.: 81-25-4
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-OELDTZBJSA-N
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Description

Historical Context of Cholic Acid Research

The investigation into bile and its components spans centuries, with significant advancements made from the 19th century onwards, leading to a deeper understanding of compounds like this compound.

The study of bile components began in the early nineteenth century. core.ac.uk Early remarkable experiments led to the identification of substances like choleic acid and bilin. core.ac.uk The isolation of a nitrogen-free bile acid, this compound, is credited to Demarcay. core.ac.uk A crystalline sample of a bile acid was first prepared by Platner, although structural insights were limited at that time. core.ac.uk Painstaking efforts by chemists such as Strecker and Mylius were crucial in determining the molecular formulae of bile acids, both in their free and conjugated forms. core.ac.uk A. Strecker successfully isolated the two most widespread acids in ox-gall, taurothis compound and glycothis compound, in 1848. nobelprize.org These were identified as conjugated substances of this compound (C24H40O5), condensed with taurine (B1682933) and glycine (B1666218). nobelprize.org In 1886, Mylius discovered deoxythis compound (C24H40O4) as another component of hydrolyzed bile. nobelprize.org Wieland and Sorge first demonstrated the formation of the this compound–fatty acid complex, known as choleic acid. core.ac.uk In 1917, this compound of high purity became available to the scientific community due to the efforts of Albert Boehringer's company, which began its isolation and marketing from ox bile. nih.govbiocrates.com

Significant progress in understanding the structure of bile acids was made in the early 20th century. In 1927, a four-ring structure with a varying side chain was first proposed for bile acids. nih.gov X-ray diffraction studies on vitamin D, cholesterol, and ergosterol (B1671047) revealed similarities in their ring structures to that of bile acids. nih.gov This structural overlap led researchers to hypothesize that cholesterol was a precursor of this compound. nih.gov The correct structure of the steroid nucleus was deduced after Bernal, a physicist, determined the X-ray structure of cholesterol crystals, combined with the extensive chemical studies by Wieland and Windaus. nih.govnih.gov Radioactive labeling of cholesterol later provided biochemical evidence, showing deuterium (B1214612) incorporation into this compound, thus solidifying cholesterol as the true precursor for this compound. nih.govnih.gov The distinct side chains, stereochemistry, and hydroxyl groups contribute to the varied nature of different bile acid species. nih.gov this compound is known to be a tri-hydroxy-bile acid with three hydroxyl groups at the 3α, 7α, and 12α positions. wikipedia.org

Despite a history spanning over a century, bile acid science, also referred to as cholanology, continues to be a significant area in biology and medicine. core.ac.uk The field gained momentum in the 1930s. nih.gov The development of techniques like gas chromatography and mass spectrometry for analyzing bile acid levels and composition further accelerated research in this area. nih.gov The understanding of bile acids has evolved from primarily viewing them as digestive detergents to recognizing their crucial roles in metabolic regulation and signaling. avantiresearch.comfrontiersin.org The identification of bile acids as ligands for nuclear receptors, such as the farnesoid X receptor (FXR), in 1999, marked a significant step, revealing their capacity to regulate gene expression and influence metabolism. biocrates.comfrontiersin.orgnih.gov The discovery of the G protein-coupled receptor TGR5 in 2002 further highlighted the role of bile acids as signaling molecules. biocrates.com

Structural Elucidation and Stereochemistry

Significance of this compound in Biological Systems

This compound plays a central and multifaceted role in mammalian biological systems, primarily related to lipid digestion, absorption, and cholesterol metabolism.

This compound is classified as a primary bile acid, meaning it is synthesized directly from cholesterol in the liver. wikipedia.orgelsevier.esfrontiersin.orgeclinpath.com In humans, this compound and chenodeoxythis compound are the two major primary bile acids produced by the liver, typically present in roughly equal concentrations. wikipedia.orgwikipedia.org Primary bile acids are synthesized in hepatocytes through a multi-step process. wikipedia.orgfrontiersin.org Before being secreted, liver cells conjugate primary bile acids with either glycine or taurine, forming conjugated bile acids or bile salts, such as glycothis compound and taurothis compound, which have increased water solubility. wikipedia.orgelsevier.esfrontiersin.orgeclinpath.com These conjugated forms are the major bile salts in humans. wikipedia.org Bile acids, including this compound derivatives, are then secreted into bile, stored in the gallbladder, and released into the small intestine to aid in the digestion and absorption of dietary fats and fat-soluble vitamins by forming micelles. elsevier.esfrontiersin.orgeclinpath.combritannica.com

The synthesis of bile acids, with this compound being a primary example, represents the main pathway for cholesterol catabolism and elimination from the body in most species, including humans. wikipedia.orgelsevier.esfrontiersin.orgbritannica.comnih.govresearchgate.netrarediseases.orgdrugbank.com This conversion of cholesterol to bile acids occurs in the liver and involves a series of enzymatic reactions. wikipedia.orgfrontiersin.orgnih.govgenome.jp The classic pathway of bile acid synthesis, considered the major route in humans, is initiated by the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1), which catalyzes the hydroxylation of cholesterol to 7α-hydroxycholesterol. wikipedia.orgfrontiersin.orgnih.govyoutube.com This step is rate-limiting in the classic pathway. wikipedia.orgnih.gov Subsequent enzymatic steps, involving enzymes like CYP8B1 and CYP27A1, modify the steroid ring structure and the side chain, ultimately leading to the formation of this compound and chenodeoxythis compound. wikipedia.orgfrontiersin.orgnih.govyoutube.com Approximately 70-80% of liver cholesterol is converted into bile acids. youtube.com This process is crucial for maintaining cholesterol homeostasis. britannica.comnih.govrarediseases.orgdrugbank.com

Key Enzymes in Classic Bile Acid Synthesis Pathway

EnzymeFunction
Cholesterol 7α-hydroxylase (CYP7A1)Catalyzes the rate-limiting step, converting cholesterol to 7α-hydroxycholesterol. wikipedia.orgnih.govyoutube.com
CYP8B1Involved in 12α hydroxylation, necessary for this compound synthesis. wikipedia.orgyoutube.com
CYP27A1Involved in side-chain oxidation. biocrates.comyoutube.com

Dual Functionality: Detergent and Signaling Molecule

This compound's structure features a steroid nucleus with hydroxyl groups and a carboxyl group, resulting in distinct hydrophilic and hydrophobic faces nih.gov. This facial amphiphilicity allows this compound to act as a biological detergent, forming micelles above a certain concentration known as the critical micelle concentration (CMC) nih.govmdpi.comnih.govpsu.edufrontiersin.org. These micelles are crucial for the solubilization and absorption of lipids, cholesterol, and fat-soluble vitamins in the intestine biocrates.comnih.govxiahepublishing.come-dmj.orgfrontiersin.orgfrontiersin.orgekb.egelsevier.essemanticscholar.org. Research into the detergent properties of this compound includes studies on its CMC and how structural modifications, such as the introduction of keto groups or conjugation with amino acids, affect its micellization behavior and surface activity mdpi.comnih.govpsu.eduimrpress.comnih.govresearchgate.net.

Studies have determined the CMC values for this compound and its derivatives. For instance, the replacement of hydroxyl groups with keto groups in this compound derivatives has been shown to increase CMC values with an increasing number of keto groups nih.gov. The relationship between the number of keto groups and CMC can be described by a linear equation nih.gov. The CMC of cholylsarcosine, a synthetic conjugate of this compound, was found to be similar to that of cholylglycine nih.gov.

Beyond its detergent function in digestion, this compound has gained significant attention in academic research for its role as a signaling molecule biocrates.comnih.govxiahepublishing.comfrontiersin.orgekb.egelsevier.essemanticscholar.orgelsevier.esresearchgate.net. It acts as an endogenous ligand for specific nuclear and G protein-coupled receptors, thereby regulating various metabolic pathways nih.govxiahepublishing.comfrontiersin.orgekb.egelsevier.essemanticscholar.orgelsevier.esresearchgate.netoatext.comnih.govresearchgate.netbiorxiv.org. Two key receptors activated by bile acids, including this compound, are the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) nih.govfrontiersin.orgelsevier.eselsevier.esoatext.comnih.govresearchgate.netbiorxiv.org.

Research findings highlight the involvement of this compound-mediated signaling through these receptors in regulating bile acid synthesis, glucose homeostasis, lipid metabolism, and energy expenditure nih.govxiahepublishing.comfrontiersin.orgekb.egelsevier.essemanticscholar.orgelsevier.esresearchgate.netoatext.com. For example, activation of FXR by bile acids, including this compound, can induce the expression of fibroblast growth factor 19 (FGF19), a hormone that modulates bile acid levels and influences glucose and lipid metabolism frontiersin.orgekb.egelsevier.es. TGR5 activation, on the other hand, has been implicated in regulating energy metabolism and glucose homeostasis, partly by stimulating the release of glucagon-like peptide 1 (GLP-1) nih.govelsevier.es.

Detailed research has explored the binding affinities of various bile acids, including this compound and its conjugates, to these receptors biorxiv.org. Studies using cell-based assays have demonstrated that this compound and certain microbially conjugated bile salts can activate both TGR5 and FXR biorxiv.org.

The dual nature of this compound as a detergent facilitating nutrient absorption and a signaling molecule regulating metabolic processes underscores its complex and vital role in physiological functions, making it a compelling subject for continued academic investigation.

Critical Micelle Concentration (CMC) of this compound and Derivatives

While specific CMC values for unconjugated this compound can vary depending on the experimental conditions (e.g., pH, presence of salts), research provides insights into the relative effects of structural modifications.

CompoundStructural ModificationEffect on CMC (Relative to this compound)Reference
Keto derivatives of this compoundAddition of Keto GroupsIncreases with number of keto groups nih.gov
CholylsarcosineConjugation with SarcosineSimilar nih.gov
This compound oligomer–taurine conjugatesOligomerization and Taurine ConjugationSelf-assemble in aqueous media researchgate.net

Bile Acid Receptor Activation Potency

Studies have investigated the relative potency of different bile acids in activating receptors like TGR5 and FXR.

ReceptorBile Acid Ligands (Examples)Relative Potency (Examples)Reference
TGR5LCA, DCA, CDCA, CALCA > DCA > CDCA > CA nih.gov
FXRCDCA, DCA, LCA, CAVaries, CDCA often potent researchgate.netbiorxiv.org

Note: The potency order for FXR can be complex and may vary depending on the specific assay and context.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O5 B1668900 Cholic Acid CAS No. 81-25-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
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InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
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InChI Key

BHQCQFFYRZLCQQ-OELDTZBJSA-N
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Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
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Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
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Molecular Formula

C24H40O5
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DSSTOX Substance ID

DTXSID6040660
Record name Cholic acid
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Molecular Weight

408.6 g/mol
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Physical Description

Solid; [HSDB] White powder; [MSDSonline], Solid
Record name Cholic acid
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Solubility

In water, 175 mg/L at 20 °C, In water, 0.28 g/L at 15 °C, In alcohol 30.56 g/L; ether 1.22 g/L; chloroform 5.08 g/L; benzene 0.36 g/L; acetone 28.24 g/L; glacial acetic acid 152.12 g/L (all at 15 °C). Soluble in solutions of alkali hydroxides or carbonates, Soluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroform, Soluble in glacial acetic acid; practically insoluble in benzene, 0.175 mg/mL
Record name Cholic Acid
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Impurities

... cholic acid preparations that have contained between 0.4 to 0.5% of methyl cholate.
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Color/Form

Plates from dilute acetic acid, Crystals

CAS No.

81-25-4
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Melting Point

198 °C (anhydrous), Crystals from alcohol + water. MP: 155-156 °C /Cholic acid methyl ester/, Crystals from ethyl acetate + petroleum ether. MP: 162-163 °C /Cholic acid ethyl ester/, 197 - 201 °C
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Cholic Acid Biosynthesis and Metabolism

De Novo Synthesis Pathways

The de novo synthesis of bile acids, including cholic acid, takes place predominantly in hepatocytes within the liver. This process represents the major catabolic pathway for cholesterol in the body. elsevier.eswikipedia.orgelsevier.esnih.gov

Classical (Neutral) Pathway

The classical pathway is the primary route for bile acid synthesis in humans, accounting for the majority of production. portlandpress.comresearchgate.netbasicmedicalkey.com It is initiated in the endoplasmic reticulum of hepatocytes. nih.gov

The initial and rate-limiting step in the classical pathway is catalyzed by cholesterol 7α-hydroxylase (CYP7A1). wikipedia.orgnih.govportlandpress.combasicmedicalkey.comnih.govresearchgate.netmhmedical.comekb.egfrontiersin.orgd-nb.inforesearchgate.netnih.gov This enzyme introduces a hydroxyl group at the 7 alpha position of the cholesterol molecule. wikipedia.orgelsevier.esnih.gov Following this initial step, several other enzymes are involved in modifying the steroid ring structure and the side chain of cholesterol. wikipedia.orgnih.gov

Another key enzyme in the classical pathway is sterol 12α-hydroxylase (CYP8B1). elsevier.esnih.govresearchgate.netnih.govresearchgate.netekb.egfrontiersin.orgresearchgate.net CYP8B1 catalyzes the introduction of a hydroxyl group at the 12 alpha position. nih.govresearchgate.netnih.gov The presence and activity of CYP8B1 are critical in determining the ratio of this compound to chenodeoxythis compound produced by this pathway. nih.govresearchgate.netekb.eg Research indicates that CYP8B1 is at a branch point in the pathway, directing intermediates towards this compound synthesis. ekb.eg Studies involving CYP8B1-deficient mice have shown a loss of feedback regulation of CYP7A1, leading to an expansion of the bile acid pool and altered cholesterol metabolism, highlighting the importance of CYP8B1 in regulating bile acid synthesis and composition. nih.gov

Cholesterol serves as the fundamental precursor molecule for the synthesis of all bile acids, including this compound, in the classical pathway. elsevier.eswikipedia.orgelsevier.esportlandpress.comnih.govmhmedical.comresearchgate.netpnas.orgwikipedia.orgwikipedia.org The conversion of cholesterol to bile acids is a major route for cholesterol catabolism in the body. wikipedia.orgelsevier.esnih.govmhmedical.comresearchgate.netnih.gov The process begins with the modification of the cholesterol ring structure. nih.govresearchgate.netpnas.org

The classical pathway leads to the formation of the two primary bile acids in humans: this compound (CA) and chenodeoxythis compound (CDCA). elsevier.esresearchgate.netnih.govmhmedical.comresearchgate.netwikipedia.orgwikipedia.org After the initial 7α-hydroxylation of cholesterol by CYP7A1, the pathway diverges. The action of CYP8B1 introduces a 12α-hydroxyl group, leading to the synthesis of this compound (3α,7α,12α-trihydroxy-5β-cholan-24-oic acid). elsevier.esnih.govresearchgate.netnih.govekb.egwikipedia.org If the intermediate does not undergo 12α-hydroxylation by CYP8B1, it is channeled towards the synthesis of chenodeoxythis compound (3α,7α-dihydroxy-5β-cholan-24-oic acid). nih.govresearchgate.netnih.govekb.eg Thus, the activity of CYP8B1 is a key determinant of the ratio of this compound to chenodeoxythis compound produced via the classical pathway. nih.govresearchgate.netekb.eg

Cholesterol as Precursor

Alternative (Acidic) Pathway

The alternative pathway, also known as the acidic pathway, is another route for bile acid synthesis, contributing a smaller proportion to the total bile acid pool compared to the classical pathway in humans. portlandpress.combasicmedicalkey.commhmedical.com This pathway is initiated in the mitochondria and can occur in tissues other than the liver, although the final conversion to primary bile acids primarily happens in the liver. nih.govportlandpress.comfrontiersin.orgresearchgate.net

This compound is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Along with chenodeoxythis compound, it is one of the two major primary bile acids in humans. nih.govwikipedia.orgmetabolon.com

Contribution to Bile Acid Pool this compound is a major component of the total bile acid pool in humans.metabolon.comPrimary bile acids, including this compound and chenodeoxythis compound, account for approximately 80% of the total bile acid pool.bmj.comwikipedia.orgThe total bile acid pool in healthy individuals is maintained at about 3–5 grams.nih.govApproximately 0.2–0.6 grams of bile acids are synthesized daily to replace those lost in feces, although significantly larger amounts are secreted and reabsorbed through enterohepatic circulation.wikipedia.orgnih.gov

Conjugation of this compound Before being secreted into bile, this compound is conjugated in the liver. nih.govkegg.jpwikipedia.org This conjugation process involves the attachment of either glycine (B1666218) or taurine (B1682933) to the carboxyl group at the end of the bile acid side chain. nih.govkegg.jpwikipedia.orgksumsc.commdpi.com This process increases the water solubility of the bile acids, which is essential for their function in emulsifying fats and forming mixed micelles. nih.govwikipedia.orgdiabetesjournals.orgmdpi.commdpi.com

Conjugation of this compound

Formation of Bile Salts (Glycothis compound, Taurothis compound) The conjugation of this compound with glycine results in the formation of glycothis compound, while conjugation with taurine yields taurothis compound.metabolon.comnih.govwikipedia.orgksumsc.commdpi.comThese conjugated bile acids are often referred to as bile salts when associated with cations like sodium or potassium.nih.govwikipedia.orgksumsc.comwikipedia.orgGlycothis compound and taurothis compound are major components of the conjugated bile acid pool and are crucial for the emulsification and absorption of dietary lipids in the small intestine.metabolon.comwikipedia.orgmdpi.comwikipedia.orgnih.gov

Enterohepatic Circulation of this compound The enterohepatic circulation is a highly efficient process that involves the secretion of bile acids from the liver into the bile, their release into the small intestine, subsequent reabsorption from the intestine, and return to the liver via the portal vein. nih.govnih.govnih.govwikipedia.orgmetwarebio.com This recycling mechanism conserves the body's bile acid pool. nih.govmetwarebio.com

Secretion and Reabsorption Mechanisms After synthesis and conjugation in the liver, bile acids, including conjugated this compound, are actively secreted into the bile canaliculi and then stored and concentrated in the gallbladder.nih.govnih.govFollowing a meal, the gallbladder contracts, releasing bile into the duodenum.nih.govnih.govIn the small intestine, bile acids aid in fat digestion and absorption.metabolon.comnih.govnih.govnih.govThe majority of bile acids (about 95%) are reabsorbed, primarily in the terminal ileum.nih.govwikipedia.orgmetwarebio.comresearchgate.netReabsorption occurs through both active and passive mechanisms.wikipedia.orgresearchgate.netConjugated bile acids are mainly reabsorbed via active transport, while unconjugated bile acids can be reabsorbed passively.nih.govwikipedia.orgThe reabsorbed bile acids are transported back to the liver through the portal circulation.nih.govnih.govwikipedia.org

Microbial Biotransformation of this compound

The gut microbiota plays a pivotal role in modifying primary bile acids like this compound, leading to the formation of secondary bile acids. This process is a key aspect of host-microbe interaction and significantly expands the diversity of the bile acid pool. nih.govpsu.edunih.govgutmicrobiotaforhealth.com

Conversion to Secondary Bile Acids (e.g., Deoxythis compound)

One of the most quantitatively important microbial transformations of this compound is its conversion to the secondary bile acid, deoxythis compound (DCA). nih.govoup.com This conversion primarily occurs in the colon through a multi-step process known as 7α-dehydroxylation. frontiersin.orgnih.govoup.comescholarship.org While the 7α-dehydroxylation pathway can act on both this compound and chenodeoxythis compound (CDCA), leading to DCA and lithothis compound (LCA) respectively, much of the research has focused on DCA production from this compound. escholarship.org Certain gut bacteria, particularly anaerobic species belonging to genera like Clostridium and Eubacterium, are known to perform this 7α-dehydroxylation. mdpi.comoup.comcambridge.org Studies have shown that even low-abundance bacteria, such as Clostridium scindens, can efficiently convert this compound to DCA. researchgate.netnih.gov

Bacterial Enzymes (e.g., Bile Salt Hydrolases, Hydroxysteroid Dehydrogenases, 7α-Dehydroxylase)

The microbial conversion of this compound to secondary bile acids involves a suite of bacterial enzymes. The initial and often crucial step is the deconjugation of conjugated primary bile acids by bacterial bile salt hydrolases (BSHs). frontiersin.orgmdpi.comnih.govcambridge.orgbiorxiv.orgunite.itwikipedia.org BSHs cleave the amide bond linking glycine or taurine to the steroid core of conjugated bile acids, yielding unconjugated bile acids that are then substrates for further microbial modifications. frontiersin.orgnih.govbiorxiv.orgunite.itwikipedia.orgbbrc.inasm.orgiomcworld.org BSH activity is widespread among gut microbes, including species from the Firmicutes and Bacteroidetes phyla. mdpi.comasm.org

Following deconjugation, hydroxysteroid dehydrogenases (HSDs) play a significant role in bile acid metabolism. nih.govasm.orgnih.gov These enzymes catalyze the reversible oxidation and reduction of hydroxyl groups on the steroid nucleus, typically at the C-3, C-7, and C-12 positions. nih.govasm.orgnih.gov HSDs are stereospecific, meaning a 3α-HSD acts on an α-hydroxyl group at the C-3 position, while a 3β-HSD acts on a β-hydroxyl group at the same position. asm.org The sequential action of different HSDs can lead to the epimerization of hydroxyl groups. nih.govasm.org For example, a 3α-hydroxysteroid dehydrogenase encoded by baiA or baiA2 in the bai operon can catalyze the oxidation of the C3-hydroxyl group. frontiersin.orgnih.gov

The key enzyme responsible for the conversion of this compound to deoxythis compound is the 7α-dehydroxylase, which is part of a multi-step pathway encoded by the bile acid-inducible (bai) operon found in certain bacteria. frontiersin.orgmdpi.comoup.comescholarship.orgasm.org This operon contains several genes, including baiB, baiCD, baiE, baiA, baiF, baiG, baiH, and baiI, which encode enzymes involved in the 7α-dehydroxylation process. frontiersin.orgescholarship.org While the exact details of the entire pathway are still being elucidated, it is known to involve multiple enzymatic steps beyond simple dehydroxylation. frontiersin.orgoup.com For instance, the conversion of cholyl-CoA to 3-oxo-cholyl-CoA involves enzymes like BaiB and BaiA. asm.org

Research findings highlight the complexity of these enzymatic activities. For example, studies have characterized the kinetic properties of BSHs from different bacterial species, showing variations in substrate specificity. nih.govnih.gov Furthermore, the activity of enzymes like 7α-hydroxysteroid dehydrogenase has been observed in various bacterial strains, including Bacteroides intestinalis, which converts this compound to its 7-oxo derivative. researchgate.net

Molecular Mechanisms and Signaling of Cholic Acid

Nuclear Receptor-Mediated Signaling

Several nuclear receptors are known to be activated by bile acids, including the Farnesoid X Receptor (FXR), Liver X Receptors (LXRs), and Pregnane (B1235032) X Receptor (PXR). nih.govacs.org

Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR), also known as the bile acid receptor (BAR), is a key nuclear receptor that plays a central role in maintaining bile acid homeostasis. physiology.orgphysiology.org It is highly expressed in tissues involved in bile acid metabolism, such as the liver and intestine. ahajournals.org FXR functions as a ligand-activated transcription factor, typically binding to DNA as a heterodimer with the Retinoid X Receptor (RXR). ahajournals.orgresearchgate.net

Bile acids are endogenous ligands for FXR. physiology.orgahajournals.orgnih.gov Cholic acid is a primary bile acid and a natural agonist for FXR. nih.gov While this compound can activate FXR, studies have shown that chenodeoxythis compound (CDCA), another primary bile acid, is a more potent FXR activator in humans. physiology.orgportlandpress.com The binding of bile acids like this compound to the ligand-binding domain of FXR leads to conformational changes that enhance its transactivation function and facilitate the recruitment of coactivators. physiology.orgnih.gov

Research findings on the activation potential of this compound compared to other bile acids highlight differential potency.

Bile AcidFXR Activation Potential (Relative)Reference
Chenodeoxythis compoundHigher physiology.orgportlandpress.com
This compoundLower than CDCA physiology.orgportlandpress.com
Deoxythis compoundModerate portlandpress.com
Lithothis compoundModerate portlandpress.com

Note: Relative activation potential is based on reported findings and may vary depending on experimental conditions.

FXR activation by bile acids, including this compound, is critical for the feedback regulation of bile acid synthesis and the maintenance of bile acid homeostasis. ahajournals.orgresearchgate.netnih.govnih.govresearchgate.netciteab.com This regulation occurs through the control of transcription of key genes involved in bile acid synthesis, transport, and reabsorption. nih.gov

A primary mechanism involves the repression of the rate-limiting enzyme in the classic bile acid synthesis pathway, cholesterol 7α-hydroxylase (CYP7A1), and sterol 12α-hydroxylase (CYP8B1), which is required for this compound synthesis. elsevier.esphysiology.orgresearchgate.netahajournals.orgnih.gov This repression is mediated through both hepatic and intestinal FXR signaling pathways. researchgate.netnih.gov

In the liver, FXR activation induces the expression of the Small Heterodimer Partner (SHP). elsevier.esresearchgate.netnih.govnih.govnih.govahajournals.org SHP is an atypical nuclear receptor that lacks a DNA-binding domain and functions as a corepressor. elsevier.esportlandpress.com SHP interacts with and inhibits the transcriptional activity of other nuclear receptors, such as Hepatocyte Nuclear Factor 4α (HNF4α) and Liver Receptor Homolog-1 (LRH-1), which are positive regulators of CYP7A1 and CYP8B1 gene expression. elsevier.espnas.orgahajournals.orgresearchgate.net

In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19) in humans (FGF15 in rodents). researchgate.netnih.govahajournals.org FGF19 is an enterokine that travels to the liver and activates the FGF receptor 4 (FGFR4) signaling pathway, which further contributes to the repression of CYP7A1 expression. researchgate.netnih.govahajournals.orgnih.gov

Beyond synthesis, FXR also regulates bile acid transport. It induces the expression of the bile salt export pump (BSEP), which is responsible for the efflux of conjugated bile acids into bile, and represses the expression of the sodium-taurocholate co-transport peptide (NTCP), a major transporter for bile acid uptake into hepatocytes. physiology.orgresearchgate.netnih.gov

Key genes regulated by FXR in bile acid synthesis and transport are summarized below:

GeneFunctionRegulation by FXR (Activation by Bile Acids)Reference
CYP7A1Rate-limiting enzyme in classic bile acid synthesisRepressed elsevier.esphysiology.orgresearchgate.netahajournals.orgnih.gov
CYP8B1Required for this compound synthesisRepressed physiology.orgresearchgate.netahajournals.orgnih.gov
SHPTranscriptional repressorInduced elsevier.esresearchgate.netnih.govnih.govnih.govahajournals.org
FGF19Enterokine regulating hepatic synthesisInduced (in intestine) researchgate.netnih.govahajournals.org
BSEPBile salt efflux pumpInduced physiology.orgresearchgate.netnih.gov
NTCPHepatocyte bile acid uptake transporterRepressed physiology.orgresearchgate.netnih.gov
IBABPIntestinal bile acid binding proteinInduced (in intestine) researchgate.netnih.gov
OSTα/βIntestinal bile acid efflux transportersInduced (in intestine) researchgate.netnih.gov

The interaction between FXR and SHP is a crucial component of the negative feedback loop regulating bile acid synthesis. elsevier.esresearchgate.netnih.govnih.gov Bile acid-activated FXR induces the expression of SHP. elsevier.esresearchgate.netnih.govnih.govnih.govahajournals.org SHP then functions as a corepressor by interacting with other nuclear receptors, such as LRH-1 and HNF4α, preventing their activation of target genes like CYP7A1 and CYP8B1. elsevier.espnas.orgahajournals.orgresearchgate.net This interaction involves SHP promoting the dissociation of coactivators from LRH-1 and HNF4α and potentially involving histone deacetylation at the promoter regions of target genes. ahajournals.org Studies using SHP-deficient mice have underscored the importance of SHP in mediating the inhibitory effects of FXR activation on bile acid synthesis. physiology.orgphysiology.org

Regulation of Bile Acid Synthesis and Homeostasis

Liver X Receptors (LXRs)

Liver X Receptors (LXRs) are another class of nuclear receptors that play a role in lipid and cholesterol metabolism. There is evidence suggesting crosstalk between LXRs and the FXR-SHP-LRH-1 regulatory cascade, particularly in the context of bile acid and fatty acid synthesis. researchgate.net While bile acids primarily activate FXR, and LXRs are typically activated by oxysterols, the interplay between these pathways can influence metabolic outcomes. In the absence of bile acids, LRH-1 can interact with LXR to stimulate bile acid synthesis. researchgate.net

Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR) is a nuclear receptor known for its role in the metabolism and detoxification of xenobiotics and endogenous compounds, including certain bile acid precursors and derivatives. nih.govoup.com While lithothis compound, a secondary bile acid, is a more potent activator of PXR, this compound has also been shown to induce SHP and repress PXR-mediated gene induction in human hepatocytes. nih.govoup.compnas.org This suggests a potential interaction or crosstalk between FXR and PXR signaling pathways, where FXR activation by primary bile acids like this compound can indirectly influence PXR activity through SHP induction. oup.com PXR can regulate genes involved in bile acid synthesis and elimination, such as CYP3A enzymes, which are involved in the detoxification of toxic bile acid derivatives. oup.comfrontiersin.orgnih.gov Studies have shown that PXR activation can offer protection against this compound-induced hepatotoxicity, potentially by modulating the expression of bile acid transporters and metabolizing enzymes. nih.gov

Constitutive Androstane (B1237026) Receptor (CAR)

The Constitutive Androstane Receptor (CAR, NR1I3) is a xenobiotic nuclear receptor that is activated by various endogenous ligands, including certain bile acids, as well as xenobiotics, drugs, and hormones. physiology.orgoup.com CAR plays a crucial role in regulating the transcription of target genes involved in drug metabolism and bilirubin (B190676) clearance, such as cytochrome P450 enzymes. oup.comusbio.net Unlike most nuclear receptors, CAR exhibits constitutive activity in the absence of a ligand, with ligand binding often regulating its translocation to the nucleus where it modulates gene transcription. usbio.net Studies suggest that bile acid stress can activate CAR, contributing to the regulation of hepatokine expression. physiology.org Activation of CAR has been shown to influence bile acid metabolism and bilirubin clearance, potentially offering hepatoprotective effects during cholestasis. nih.gov

Vitamin D Receptor (VDR)

The Vitamin D Receptor (VDR, NR1I1) is a nuclear receptor primarily known for mediating the effects of vitamin D. mdpi.comwikipedia.org However, VDR also functions as a receptor for certain bile acids, particularly the secondary bile acid lithothis compound (LCA). mdpi.comresearchgate.netdirect-ms.org While this compound itself is a primary bile acid, the VDR can be activated by LCA, which is derived from chenodeoxythis compound (CDCA) by intestinal bacteria. mdpi.com Activation of VDR by ligands like LCA can induce the expression of enzymes involved in bile acid detoxification, such as CYP3A. mdpi.comresearchgate.netdirect-ms.org Research indicates that VDR is more sensitive to LCA and its metabolites compared to other nuclear receptors like FXR and PXR. researchgate.netdirect-ms.org VDR ligands can activate membrane VDR signaling, leading to the activation of downstream pathways like the MEK1/2/ERK1/2 pathway, which can influence the transcription of genes like CYP7A1, involved in bile acid synthesis. oup.comnih.gov This suggests a potential role for VDR, activated by certain bile acid metabolites, in regulating bile acid homeostasis. oup.comnih.gov

G Protein-Coupled Receptor-Mediated Signaling

In addition to nuclear receptors, bile acids also signal through membrane-bound G protein-coupled receptors. The most well-characterized of these is the Takeda G protein-coupled receptor 5 (TGR5). oatext.comexplorationpub.com

Takeda G protein-coupled receptor 5 (TGR5)

TGR5 (also known as GPBAR1, GPCR19, or M-BAR) is a G protein-coupled receptor that is widely expressed in various tissues, including the liver, intestine, gallbladder, spleen, and adipose tissue. oatext.commdpi.comkarger.comwikipedia.org TGR5 is specifically activated by bile acids and plays a significant role in regulating metabolic processes, inflammation, and energy homeostasis. oatext.commdpi.comexplorationpub.commdpi.com

This compound as an Agonist

This compound is an endogenous agonist for TGR5. oatext.comresearchgate.net Studies using human TGR5-transfected cells have shown that this compound can dose-dependently induce intracellular signaling through TGR5. frontiersin.org While lithothis compound (LCA) and taurolithothis compound (TLCA) are generally considered more potent natural agonists for TGR5, this compound demonstrates agonist activity. karger.comfrontiersin.orgnih.gov For instance, this compound has an EC50 of 7.7 μM for inducing cAMP production in human TGR5-transfected CHO cells. frontiersin.org this compound 7-sulfate, a sulfated form of this compound, has also been identified as a potent and gut-restricted TGR5 agonist. nih.govmedchemexpress.com

Intracellular Signaling Cascades (e.g., cAMP elevation)

Activation of TGR5 by bile acids, including this compound, primarily leads to the activation of adenylyl cyclase and the subsequent elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. oatext.comfrontiersin.orgphysiology.orgbiorxiv.org This increase in cAMP is a key step in the intracellular signaling cascade initiated by TGR5 activation. oatext.comfrontiersin.orgphysiology.org The TGR5-cAMP pathway mediates various downstream effects, such as the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, which is important for glucose homeostasis. frontiersin.orgnih.govmedchemexpress.com TGR5 signaling can also involve other pathways, including the activation of protein kinase B (AKT), nuclear factor kappa-B (NF-κB), extracellular regulated protein kinases (ERK1/2), and signal transducer and activator of transcription 3 (STAT3), depending on the cell type and context. mdpi.comfrontiersin.orgnih.gov Furthermore, TGR5 stimulation has been reported to induce calcium mobilization in cholangiocytes, involving both release from the endoplasmic reticulum and influx of extracellular calcium. biorxiv.org

Downstream Signaling Pathways and Gene Regulation

Signaling initiated by this compound through nuclear receptors like CAR and VDR, and the G protein-coupled receptor TGR5, leads to the modulation of various downstream signaling pathways and the regulation of gene expression.

Activation of CAR by bile acids can influence the expression of genes involved in bile acid metabolism and detoxification, such as cytochrome P450 enzymes. oup.comnih.gov This can contribute to the liver's ability to handle bile acid load and potentially protect against toxicity. nih.gov

VDR activation by certain bile acid metabolites, like LCA, can impact the expression of genes involved in bile acid synthesis, such as CYP7A1, through the activation of intracellular signaling cascades like the MEK1/2/ERK1/2 pathway. oup.comnih.gov This suggests a feedback mechanism where bile acids can regulate their own synthesis.

TGR5 activation, primarily through the cAMP pathway, influences various cellular functions. In enteroendocrine cells, it stimulates the secretion of GLP-1, impacting glucose metabolism. frontiersin.orgnih.govmedchemexpress.com In cholangiocytes, TGR5 signaling can induce chloride secretion, contributing to bile flow, and can also affect cell proliferation depending on its subcellular localization. karger.commdpi.comphysiology.org TGR5 activation has also been linked to anti-inflammatory effects, potentially by influencing pathways like NF-κB. oatext.comexplorationpub.comnih.gov Furthermore, TGR5 signaling can impact energy expenditure, partly through the induction of deiodinase-2 in brown adipose tissue and skeletal muscle. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound221493
Constitutive Androstane Receptor (CAR)5283821
Vitamin D Receptor (VDR)5283869
Takeda G protein-coupled receptor 5 (TGR5)6450516
Lithothis compound (LCA)5460314
Chenodeoxythis compound (CDCA)31238
Taurolithothis compound (TLCA)139691
Glucagon-Like Peptide-1 (GLP-1)16129768
cAMP6076
ERK1/254670196, 54670197
NF-κB23552
AKT6030
STAT35459264
CYP7A19900
CYP3A69740881
This compound 7-sulfate44605616

Interactive Data Tables

Based on the search results, here is a data point that could be presented in a table:

Potency of Bile Acids on Human TGR5 Activation (cAMP production)

Bile AcidEC50 (μM)Reference
Taurolithothis compound0.33 frontiersin.org
Lithothis compound0.53 frontiersin.org
Deoxythis compound1.01 frontiersin.org
Chenodeoxythis compound4.43 frontiersin.org
This compound7.72 frontiersin.org

(Note: The interactivity of the table would be implemented in a live web environment, allowing sorting or filtering. Here, it is presented as a static Markdown table.)

Modulation of Gene Expression

This compound, through its activation of nuclear receptors, significantly modulates the expression of a wide array of genes. The farnesoid X receptor (FXR) is a key mediator of this compound's effects on gene expression. elsevier.esoup.comnih.gov Upon binding to bile acids like this compound, activated FXR typically forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences, known as FXR response elements (FXREs), to regulate gene transcription. um.esresearchgate.net

One of the primary roles of FXR activation by this compound is the negative feedback regulation of bile acid synthesis. nih.govnih.govphysiology.org FXR activation represses the transcription of genes encoding key enzymes in the classic bile acid synthesis pathway, such as cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1). e-dmj.orgelsevier.esphysiology.org This repression is often mediated indirectly through the induction of the small heterodimer partner (SHP), which then inhibits the activity of other transcription factors like LRH-1 and HNF-4α that activate CYP7A1 and CYP8B1 expression. physiology.orguzh.ch

Beyond bile acid synthesis, FXR activation by this compound also influences the expression of genes involved in bile acid transport. For instance, FXR induces the expression of the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2), which are crucial for the efflux of bile acids from hepatocytes. um.esphysiology.orgnih.gov Conversely, FXR can repress the expression of uptake transporters like NTCP and OATP2/8, contributing to the regulation of intracellular bile acid concentrations. um.esnih.gov

The pregnane X receptor (PXR) and constitutive androstane receptor (CAR), while primarily known for their roles in xenobiotic metabolism, are also activated by certain bile acids, including this compound or its metabolites, and participate in gene regulation related to bile acid and lipid metabolism. physiology.orgfrontiersin.orgphysiology.orgmdpi.comresearchgate.net Activation of PXR can regulate genes involved in bile acid detoxification and transport, such as CYP3A enzymes, SULT2A1, UGTs, and MRP2. nih.govfrontiersin.orgmdpi.com PXR activation has also been shown to repress CYP7A1 transcription, contributing to bile acid homeostasis. mdpi.compnas.orgfrontiersin.org Recent studies indicate that CAR and PXR can also regulate the expression of hepatokines like orosomucoids (ORMs) in response to bile acid stress, suggesting a link between hepatic bile acid signaling and systemic metabolic effects. physiology.orgphysiology.org

While the search results primarily highlight the roles of FXR, PXR, and CAR in mediating this compound's effects on gene expression, other receptors like TGR5 also play a role, although their impact on direct gene transcription is often mediated through secondary signaling pathways rather than direct DNA binding. patsnap.comelsevier.esencyclopedia.pub

Crosstalk with other Metabolic Pathways (Lipid, Glucose, Energy Metabolism)

This compound, as a key signaling molecule, engages in extensive crosstalk with lipid, glucose, and energy metabolism pathways, primarily mediated through the activation of nuclear receptors like FXR and membrane receptors like TGR5. patsnap.comelsevier.esmdpi.comnih.govfrontiersin.org

Lipid Metabolism: this compound and other bile acids play a critical role in maintaining lipid homeostasis. patsnap.come-dmj.org FXR activation by bile acids has a significant impact on lipid metabolism. It can inhibit the expression of genes involved in fatty acid synthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), thereby reducing hepatic lipogenesis. mdpi.com FXR also influences triglyceride metabolism by regulating genes like apolipoprotein CIII (apoCIII) and microsomal triglyceride transfer protein (MTP). mdpi.comum.es Furthermore, bile acids contribute to cholesterol homeostasis by promoting the conversion of cholesterol into bile acids and regulating the expression of cholesterol transporters. patsnap.commdpi.com Studies have shown that bile acid-FXR signaling can affect plasma lipid levels. um.es

Glucose Metabolism: Bile acids, including this compound, are increasingly recognized for their role in glucose homeostasis. patsnap.come-dmj.orgelsevier.esmdpi.comnih.gov Activation of FXR influences glucose metabolism by affecting processes such as hepatic glycogen (B147801) synthesis and gluconeogenesis. mdpi.com FXR activation can enhance hepatic glycogen storage by regulating enzymes like glycogen synthase kinase 3β (GSK3β) and inhibit gluconeogenesis, contributing to lower blood glucose levels and improved insulin (B600854) sensitivity. mdpi.com TGR5 activation by bile acids, particularly in intestinal L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1). e-dmj.orgmdpi.comkoreamed.orgfrontiersin.orgbiolscigroup.us GLP-1 is an incretin (B1656795) hormone that promotes insulin secretion from pancreatic beta cells and inhibits glucagon (B607659) release, thereby lowering blood glucose levels. e-dmj.orgkoreamed.org There is also evidence of crosstalk between FXR and TGR5 signaling pathways in regulating GLP-1 secretion. e-dmj.orgkoreamed.org

Energy Metabolism: Bile acids also influence energy metabolism. Activation of TGR5 in tissues like brown adipose tissue can stimulate energy expenditure by inducing the expression of uncoupling protein and thyroid hormone deiodinase type 2 (DIO2), which converts thyroxine (T4) to the more active triiodothyronine (T3). e-dmj.orgmdpi.com This can lead to increased thermogenesis and potentially influence body weight and insulin sensitivity. e-dmj.orgelsevier.es The crosstalk between bile acids, gut microbiota, and host receptors like FXR and TGR5 is a complex area of research that impacts energy balance. mdpi.combiolscigroup.usnih.govnih.gov

Data Table: Key Receptors and Their Roles in this compound Signaling

ReceptorTypeKey Tissues Expressed InRole in Gene ModulationRole in Metabolic Crosstalk (Lipid/Glucose/Energy)
FXRNuclearLiver, Intestine, Kidney, AdrenalsRepresses genes in bile acid synthesis (e.g., CYP7A1, CYP8B1 via SHP); Induces bile acid transporters (e.g., BSEP, MRP2); Represses uptake transporters (e.g., NTCP, OATP2/8). elsevier.esnih.govum.esphysiology.orguzh.chInhibits fatty acid synthesis genes (e.g., ACC, FAS); Influences triglyceride metabolism (e.g., apoCIII, MTP); Enhances hepatic glycogen synthesis; Inhibits gluconeogenesis; Improves insulin sensitivity. mdpi.comum.esresearchgate.net
PXRNuclearLiver, Intestine, Kidney, Adrenals, othersRegulates genes in bile acid detoxification (e.g., CYP3A, SULT2A1, UGTs); Regulates bile acid transporters (e.g., MRP2, OATP2); Can repress CYP7A1; Regulates hepatokines (e.g., ORMs). nih.govphysiology.orgfrontiersin.orgphysiology.orgmdpi.compnas.orgfrontiersin.orgPlays a role in regulating systemic energy homeostasis; Involved in lipid and glucose metabolism. physiology.orgphysiology.orgfrontiersin.org
CARNuclearLiver, Intestine, othersRegulates genes in bile acid synthesis (e.g., CYP8B1, CYP27A1, CYP7B1); Regulates bile acid modification/transport genes (e.g., CYP2B10, CYP3A11, SULT5A1, UGT1A1, OATP2, MRP3, MDR2); Regulates hepatokines (e.g., ORMs). physiology.orgphysiology.orgresearchgate.netresearchgate.netPlays a role in regulating systemic energy homeostasis; Involved in lipid and glucose metabolism. physiology.orgphysiology.orgresearchgate.net
TGR5G protein-coupledIntestine (L-cells), Gallbladder, Adipose tissue, Macrophages, othersPrimarily signals through secondary messengers (e.g., cAMP) rather than direct gene transcription; Can indirectly influence gene expression via pathways like AMPK. mdpi.commdpi.comStimulates GLP-1 secretion (glucose metabolism); Increases energy expenditure/thermogenesis (energy metabolism); Influences lipid metabolism. e-dmj.orgmdpi.comkoreamed.orgfrontiersin.orgbiolscigroup.uselsevier.es

Cholic Acid in Health and Disease: Research Perspectives

Role in Liver Physiology and Pathophysiology

The liver is central to the synthesis, conjugation, and secretion of cholic acid, which then undergoes extensive enterohepatic circulation. elsevier.eswikipedia.org Disruptions in this intricate process can lead to various hepatic disorders.

Liver Enzyme Regulation

This compound is involved in the feedback regulation of bile acid synthesis in the liver. The synthesis of primary bile acids from cholesterol is a complex pathway involving several enzymes, with cholesterol 7-alpha-hydroxylase (CYP7A1) being the rate-limiting enzyme in the classical pathway. elsevier.eswikipedia.orgimrpress.com this compound, along with other bile acids, can repress the transcription of the CYP7A1 gene, thereby controlling the rate of bile acid synthesis. wikipedia.orgimrpress.comnih.gov This regulation is largely mediated through the activation of the nuclear receptor farnesoid X receptor (FXR). nih.govwikipedia.orgnih.govnih.gov FXR activation by bile acids, including this compound, leads to the induction of the small heterodimer partner (SHP), which in turn inhibits the transcription of CYP7A1. nih.gov Sterol 12-alpha-hydroxylase (CYP8B1), another key enzyme in the synthesis of this compound specifically, is also regulated by FXR. elsevier.esahajournals.org

Impact on Cholangiocyte Function

Cholangiocytes, the epithelial cells lining the bile ducts, are exposed to bile acids. They express bile acid transporters, such as the apical sodium-dependent bile acid transporter (ASBT), which allows for the uptake of conjugated bile acids from the bile. nih.govnih.govgutnliver.org This uptake and subsequent transport contribute to the cholehepatic shunt pathway, a mechanism that can enhance bile flow. nih.govnih.gov Bile acids can influence various cholangiocyte functions, including secretion, proliferation, and survival. nih.govnih.govgutnliver.org Different bile acids can have differential effects on these processes. nih.govnih.gov For instance, studies have shown that bile acid exposure can lead to cholangiocyte injury and contribute to fibrosis in the periductal region. plos.org The response of cholangiocytes to injury in conditions like cholestasis is regulated by bile acids. news-medical.net

This compound in Metabolic Regulation

Beyond their traditional role in digestion, bile acids, including this compound, are recognized as important metabolic regulators, influencing both glucose and lipid metabolism through signaling pathways involving receptors like FXR and TGR5. oatext.comelsevier.esnih.govelsevier.es

Glucose Homeostasis and Diabetes Mellitus

Bile acids play a significant role in regulating glucose metabolism and have been implicated in the pathophysiology of diabetes mellitus, particularly type 2 diabetes. oatext.comelsevier.esnih.govresearchgate.net this compound and other bile acids can influence glucose homeostasis through several mechanisms, including the modulation of insulin (B600854) sensitivity, glucose production, and the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). oatext.comelsevier.esresearchgate.net

The nuclear receptor FXR and the G protein-coupled receptor TGR5 are key mediators of bile acid signaling in glucose metabolism. oatext.comelsevier.escambridge.org Activation of TGR5, particularly in intestinal L-cells, stimulates the release of GLP-1, which promotes insulin secretion and improves glucose tolerance. oatext.comelsevier.escambridge.org FXR activation also influences glucose metabolism, although its effects can be complex and tissue-specific. nih.govnih.govcambridge.org In the liver, FXR activation may reduce hepatic glucose production by influencing gluconeogenesis and glycolysis. nih.govfrontiersin.org Studies in humans have shown that increased synthesis of this compound is associated with type 2 diabetes mellitus and insulin resistance. nih.gov Elevated bile acid levels have also been linked to impaired glucose homeostasis in patients with extrahepatic cholestasis, potentially through increased hepatic insulin clearance. mdpi.com

Research findings on the role of bile acids and their receptors in glucose metabolism are summarized in the table below:

ReceptorTissue Expression (Examples)Key Metabolic Effects Related to Glucose HomeostasisRelevant Bile Acids (Examples)
FXRLiver, Intestine, KidneysRegulates glucose metabolism, influences insulin sensitivity, affects gluconeogenesis and glycolysis, impacts glycogen (B147801) synthesis. nih.govnih.govcambridge.orgfrontiersin.orgThis compound, Chenodeoxythis compound nih.govelsevier.esnih.gov
TGR5Intestine (L-cells), Liver, Adipose Tissue, Pancreatic β-cellsStimulates GLP-1 secretion, increases energy expenditure, may directly regulate insulin secretion and sensitivity. oatext.comnih.govelsevier.esnih.govcambridge.orgmdpi.comVarious Bile Acids oatext.comnih.govelsevier.es

Lipid Metabolism and Cholesterol Homeostasis

This compound is intimately involved in lipid metabolism, particularly cholesterol homeostasis, given its synthesis from cholesterol. metabolon.comelsevier.esnih.govwikipedia.org Bile acids facilitate the digestion and absorption of dietary fats and fat-soluble vitamins. metabolon.comelsevier.es

Bile acids, primarily through the activation of FXR, play a crucial role in regulating hepatic and systemic lipid metabolism. nih.govnih.govahajournals.org FXR activation can lead to a reduction in triglyceride levels by suppressing de novo fatty acid synthesis, decreasing very low-density lipoprotein (VLDL) secretion from the liver, and increasing triglyceride hydrolysis and clearance. nih.govnih.govfrontiersin.org FXR also influences cholesterol metabolism by regulating genes involved in cholesterol synthesis and transport. nih.govahajournals.orgresearchgate.net For example, FXR activation can affect the expression of apolipoproteins involved in lipoprotein metabolism. nih.govahajournals.org

The conversion of cholesterol to bile acids, with this compound being a major product, represents a primary pathway for cholesterol catabolism and excretion from the body. metabolon.comwikipedia.orgnih.govannualreviews.org The efficient enterohepatic circulation of bile acids helps maintain cholesterol homeostasis. elsevier.eswikipedia.orgresearchgate.net Alterations in this compound metabolism or secretion can impact cholesterol levels. metabolon.com

Energy Expenditure

Research suggests that bile acids, including this compound, may play a role in regulating energy expenditure. Studies in mice have indicated that oral ingestion of this compound can lead to increased energy expenditure, potentially through the activation of the TGR-5 receptor. TGR-5 activation in brown fat and human skeletal myocyte cultures has been shown to stimulate intracellular cAMP formation and activate type 2 iodothyronine deiodinase (D2), which facilitates the conversion of T4 to T3, mediating thermogenic effects. oup.com This suggests a potential impact of bile acids on thermogenesis rather than solely ATP production. oup.com

In human studies, a positive correlation between bile acid levels and energy expenditure has been observed in both healthy subjects and those with liver cirrhosis. oup.com However, other studies in humans, including those with type 2 diabetes and liver cirrhosis, have not found a significant association between plasma bile acid levels and changes in energy expenditure, suggesting inconsistent findings in humans compared to animal models. d-nb.info For instance, treatment with a bile acid sequestrant in individuals with type 2 diabetes and healthy controls decreased certain bile acid levels but did not affect energy expenditure. d-nb.info Similarly, patients with cirrhosis exhibited increased energy expenditure and elevated plasma bile acids, but no correlation was found between the two. d-nb.info

Despite some conflicting human data, studies in mice fed a high-fat diet supplemented with this compound have shown a reduction in body weight, fat mass, and lean mass, accompanied by increased food intake and total energy expenditure. physiology.org This effect on reducing adiposity and increasing energy expenditure in mice appears to be dependent on UCP1 expression. physiology.org

This compound and the Gut Microbiome Axis

The relationship between this compound and the gut microbiome is a dynamic and reciprocal one, influencing both the composition of the microbial community and the bile acid pool itself, with implications for intestinal health and disease.

Influence on Microbiome Composition and Diversity

Bile acids, including this compound, are recognized as significant regulators of the gut microbiota. They can influence the composition and diversity of the microbial community through direct antimicrobial effects and indirect modulation of host signaling pathways that maintain gut homeostasis. nih.govnews-medical.nettandfonline.com The hydrophobicity of bile acids contributes to their antimicrobial potency, with deoxythis compound (DCA) demonstrating greater antimicrobial activity than this compound. nih.gov

Studies in rats supplemented with this compound have shown taxonomic changes in the gut microbiome, including an increase in bile acid-metabolizing bacteria and a decrease in bile acid-intolerant bacteria. mdpi.com Specifically, an increase in Firmicutes and a decrease in Bacteroidetes and Actinobacteria have been observed, changes associated with an obesity-like bacterial community. mdpi.com The levels of bile acids entering the large intestine can profoundly affect the major bacterial phyla present. nih.gov Lower levels of bile acids in the gut have been linked to an increase in Gram-negative bacteria, including potential pathogens. nih.gov

Microbiome Modulation of this compound Pool

The gut microbiome plays a crucial role in regulating the bile acid pool by metabolizing primary bile acids synthesized by the host. nih.govtandfonline.commdpi.comgutmicrobiotaforhealth.com This microbial biotransformation significantly influences the size and composition of the bile acid pool. nih.govtandfonline.comnih.gov

Primary bile acids, such as this compound (CA) and chenodeoxythis compound (CDCA), are synthesized in the liver and conjugated before being secreted into the intestine. mdpi.comelsevier.es In the colon, gut bacteria deconjugate and convert primary bile acids into secondary bile acids, such as deoxythis compound (DCA) and lithothis compound (LCA). news-medical.nettandfonline.comgutmicrobiotaforhealth.comelsevier.es This conversion is facilitated by bacterial enzymes, including bile salt hydrolases (BSHs), hydroxysteroid dehydrogenases (HSDHs), and enzymes encoded by bile acid inducible (Bai) operon genes. tandfonline.commdpi.com

The presence of an intact microbiome results in a bile acid pool that is more potent in activating FXR, a nuclear receptor that plays a role in regulating bile acid synthesis. tandfonline.com This activation can lead to the increased expression of FGF15 (or FGF19 in humans), which inhibits hepatic CYP7A1, a key enzyme in bile acid synthesis, thereby reducing the de novo synthesis of bile acids. nih.govtandfonline.com Conversely, a disrupted microbiome can impair this regulatory loop, leading to alterations in the bile acid pool. nih.govtandfonline.comnih.gov

Studies comparing germ-free rodents with conventional rodents have revealed significant differences in bile acid pool size, with conventional animals having a greatly reduced pool size but higher levels of bile acids in the cecum. nih.gov This is thought to be partly due to the downregulation of the apical sodium-dependent bile acid transporter (ASBT) in germ-free mice, which is regulated by intestinal FXR. nih.gov

The balance between host bile acid synthesis and microbial metabolism of bile acids is crucial for maintaining bile acid homeostasis. nih.gov Factors like diet, antibiotics, and disease can disrupt this balance. nih.govmdpi.comnih.gov

Implications for Intestinal Homeostasis and Disease

The intricate interplay between this compound, the broader bile acid pool, and the gut microbiome has significant implications for maintaining intestinal homeostasis and the pathogenesis of various diseases, particularly inflammatory bowel disease (IBD).

Bile acids and the gut microbiota collectively contribute to the integrity and homeostasis of the mucosal barrier. mdpi.comfrontiersin.org Dysbiosis of the gut microbiota and altered bile acid profiles are closely linked to the occurrence and progression of IBD. mdpi.commdpi.com Patients with IBD often exhibit decreased microbial diversity and an abnormal microbial composition, characterized by a reduction in Firmicutes (many of which are involved in bile acid metabolism) and an increase in Proteobacteria. mdpi.comfrontiersin.org This dysbiosis leads to impaired bile acid transformation, resulting in elevated concentrations of primary and conjugated bile acids, while secondary bile acids are decreased. mdpi.com

An increase in primary bile acids, such as this compound, has been associated with colitis. elifesciences.org this compound has been shown to potentially limit the self-renewal capacity of intestinal stem cells, which could impair intestinal restitution. elifesciences.org Furthermore, primary bile acids may contribute to a pro-inflammatory state. elifesciences.org For instance, chenodeoxythis compound (CDCA) has been reported to engage the NLRP3 inflammasome and induce pro-inflammatory cytokine secretion by intestinal epithelial cells. elifesciences.org

Conversely, some secondary bile acids, which are products of microbial metabolism of primary bile acids like this compound, may exert anti-inflammatory effects. mdpi.com

The disruption of bile acid homeostasis and signaling, often driven by gut dysbiosis, can contribute to intestinal barrier dysfunction. mdpi.com Some bile acids can alter the expression of tight junction proteins, which are crucial for maintaining the integrity of the intestinal barrier, potentially increasing the incidence of IBD. mdpi.comnih.gov However, other bile acids may help maintain intestinal immune barrier homeostasis by activating receptors like FXR and TGR5. mdpi.com

The altered bile acid profiles observed in IBD, with increased primary bile acids and decreased secondary bile acids (particularly DCA and LCA), highlight the critical role of the gut microbiota-bile acid axis in this disease. mdpi.commdpi.com Restoring the balance of gut microbiota and bile acids through interventions like diet, probiotics, prebiotics, or fecal microbiota transplantation is being explored as a potential therapeutic strategy for IBD. nih.govmdpi.com

This compound in Neurological and Psychiatric Research

Emerging research suggests a potential involvement of bile acids, including this compound, in neurological and psychiatric conditions, partly through their interaction with the blood-brain barrier and direct or indirect effects on the central nervous system.

Blood-Brain Barrier Permeability

The blood-brain barrier (BBB) is a critical protective structure that regulates the passage of molecules into the brain. nih.govfrontiersin.org There is evidence suggesting that both unconjugated and conjugated bile acids can cross the BBB, although the exact mechanisms are not fully understood. frontiersin.org Unconjugated bile acids like this compound, CDCA, and DCA may diffuse across phospholipid bilayers, and their levels in the brain have been shown to correlate with their serum levels. frontiersin.org

Increased circulating serum bile acids, such as those observed during liver failure or cholestasis, may contribute to increased permeability of the BBB. nih.govfrontiersin.orgresearchgate.netresearchgate.net Studies in rats have shown that bile duct ligation, which leads to elevated serum bile acids, increases BBB permeability. nih.govresearchgate.netresearchgate.net Treatment with CDCA or DCA has also been shown to disrupt endothelial cell tight junctions, which are essential for BBB integrity. nih.govresearchgate.net This disruption may involve the activation of Rac1 and subsequent phosphorylation of tight junction proteins like occludin. nih.govresearchgate.net

While some bile acids like CDCA and DCA may interfere with BBB integrity, others, such as ursodeoxythis compound (UDCA) and its conjugated form, glyco-ursodeoxythis compound (GUDCA), have shown protective effects on brain endothelial cells. frontiersin.org The ability of certain bile acids, like UDCA and tauroursodeoxythis compound (TUDCA), to cross the BBB and their potential neuroprotective properties have led to their investigation for therapeutic benefits in neurological ailments. mdpi.com

The increased permeability of the BBB observed with elevated circulating bile acids could potentially allow more bile acids and other molecules to enter the brain, contributing to neurological dysfunction. frontiersin.orgresearchgate.net This is particularly relevant in conditions like hepatic encephalopathy, where increased serum bile acids and BBB hyperpermeability are observed alongside cognitive deficits. mdpi.comnih.gov

Research also indicates that bile acids can influence brain function under both normal and pathological conditions. researchgate.net Elevated levels of circulating serum bile acids and the resulting increased BBB permeability have been hypothesized to contribute to psychophysiological issues such as anxiety and depression. researchgate.net

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound2214
Deoxythis compound313
Chenodeoxythis compound5454566
Lithothis compound518655
Ursodeoxythis compound3145
Glyco-ursodeoxythis compound13813257
Tauroursodeoxythis compound13813277
Glycine (B1666218)752
Taurine (B1682933)1123

Data Tables

While specific quantitative data tables directly from the search results for this compound's effect on energy expenditure in humans were inconsistent or not presented in a format easily extractable into a single table focusing solely on this compound, the search results provided qualitative and correlational findings. Similarly, detailed quantitative data on microbiome composition changes specifically induced by this compound across various studies, or precise permeability coefficients across different bile acids and conditions, were not consistently available or structured for simple tabular presentation focusing only on this compound within the provided snippets.

However, the search results did provide some correlational data points regarding bile acids and energy expenditure in humans:

Subject GroupCorrelation between BA and EE (r-value)P-valueCitation
Healthy subjects0.6480.048 oup.com
Liver cirrhosis patients0.8330.010 oup.com
All subjects0.5560.017 oup.com

Note: This table presents correlations observed in one study oup.com. Another study d-nb.info did not find a correlation between total or individual plasma BA levels and energy expenditure in various conditions.

Regarding microbiome composition, while precise quantitative shifts for this compound alone were not consistently provided in a tabular format across snippets, one study in rats supplemented with this compound reported significant taxonomic changes:

Bacterial PhylumChange with this compound Supplementation
FirmicutesIncrease (from 54% to 95%)
BacteroidetesDecrease (from 33% to <1%)
ActinobacteriaDecrease (from 33% to <1%)

Note: This data is from a study in rats mdpi.com.

Direct and Indirect Signaling to the Central Nervous System

Bile acids, including this compound, are increasingly recognized as signaling molecules that can influence the central nervous system (CNS) through both direct and indirect pathways frontiersin.orgresearchgate.netnih.govrespubjournals.com. While the precise mechanisms and the extent to which different bile acids contribute to these signaling routes require further research, current findings indicate several potential avenues of communication between bile acids and the brain respubjournals.com.

Direct signaling involves bile acids crossing the blood-brain barrier (BBB) and interacting with receptors located directly within the brain. Although the BBB limits the passage of many substances, some bile acids, particularly unconjugated ones, may cross it researchgate.netfrontiersin.orgresearchgate.net. Receptors such as the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5) are present in the brain and can be activated by bile acids frontiersin.orgresearchgate.netrespubjournals.comfrontiersin.orgresearchgate.net. Activation of these receptors in the CNS is being investigated for its potential effects on neuronal activity, neuroinflammation, and other neurological functions researchgate.netresearchgate.net. For instance, this compound has been shown to activate FXR in the prefrontal cortex in preclinical studies, which may influence neuroinflammatory pathways and synaptic plasticity frontiersin.org.

Indirect signaling pathways involve the gut-brain axis, where bile acids interact with receptors in the gastrointestinal tract, triggering the release of signaling molecules that subsequently communicate with the CNS frontiersin.orgresearchgate.netnih.govrespubjournals.com. Two prominent indirect pathways involve the activation of intestinal FXR and TGR5 receptors. Activation of intestinal FXR can lead to the release of fibroblast growth factor 19 (FGF19) (FGF15 in rodents), which can reach the CNS via systemic circulation frontiersin.orgresearchgate.netnih.govrespubjournals.com. Similarly, activation of intestinal TGR5 can stimulate the release of glucagon-like peptide-1 (GLP-1), which can signal to the CNS through both systemic circulation and the vagal nerve frontiersin.orgresearchgate.netnih.govrespubjournals.com. The vagal nerve provides a more direct route for gut signals to reach the brainstem and other brain regions, potentially influencing processes like glucose and energy homeostasis frontiersin.org. Under conditions of high plasma bile acid levels, all three pathways (direct CNS signaling, FXR-FGF19, and TGR5-GLP-1) may contribute to signal transmission to the CNS frontiersin.org.

Potential Role in Neuroinflammation and Neurodegenerative Diseases

Research suggests a potential role for bile acids, including this compound derivatives, in neuroinflammation and neurodegenerative diseases researchgate.netnih.govskh.com.sgspringermedizin.denih.govresearchgate.netresearchgate.net. Alterations in bile acid metabolism and signaling have been observed in the context of various neurological conditions nih.govfrontiersin.orgmdpi.com.

Studies in animal models of neurodegenerative diseases, such as Alzheimer's disease (AD) and Multiple Sclerosis (MS), have explored the potential therapeutic effects of bile acids, particularly hydrophilic ones like tauroursodeoxythis compound (TUDCA) nih.govspringermedizin.denih.govresearchgate.netfrontiersin.org. These studies indicate that certain bile acids may possess neuroprotective and anti-inflammatory properties researchgate.netnih.govspringermedizin.denih.govresearchgate.netmdpi.comicepharma.com. For example, a derivative of this compound, SB140, has been synthesized and shown to activate the Nrf2 signaling pathway, reducing the production of inflammatory cytokines like nitric oxide, IL-6, and TNF by microglial cells in in vitro studies mdpi.com.

In the context of neuroinflammation, bile acids can influence the activity of glial cells, such as astrocytes and microglia, which play significant roles in the inflammatory response in the CNS researchgate.netfrontiersin.org. Research indicates that certain bile acids can modulate the polarization of these cells and the production of pro-inflammatory mediators researchgate.neticepharma.comfrontiersin.org. For instance, chenodeoxythis compound (CDCA), a primary bile acid alongside this compound, has been shown to decrease the mRNA expression of inflammatory markers like TNF-α and IL1-β in cytokine-treated astrocyte cultures researchgate.net.

While direct research specifically on this compound's role in neuroinflammation and neurodegenerative diseases is ongoing, the broader understanding of bile acid signaling in the CNS and the observed effects of other bile acids and their derivatives highlight a promising area of investigation researchgate.netnih.govspringermedizin.denih.govresearchgate.netfrontiersin.org. Altered bile acid profiles have been noted as potential biomarkers for the prognosis of neurological ailments nih.gov.

This compound in Other Disease Contexts

Beyond its involvement with the CNS, this compound's role is being investigated in other disease contexts, including inflammatory bowel disease, certain cancers, and primary bile acid synthesis defects.

Inflammatory Bowel Disease (IBD)

The gut microbiota plays a significant role in the metabolism of primary bile acids like this compound into secondary bile acids. Alterations in the gut microbiota composition, often observed in Inflammatory Bowel Disease (IBD), can lead to changes in the bile acid pool. These changes in bile acid composition may influence intestinal inflammation and barrier function, which are key features of IBD researchgate.netspringermedizin.de. Research in this area focuses on understanding how the altered bile acid profiles in IBD patients contribute to the inflammatory processes and whether modulating the bile acid pool could offer therapeutic avenues researchgate.net.

Cancer Research (e.g., Colon Cancer)

The role of bile acids in cancer, particularly colon cancer, is a subject of ongoing research frontiersin.orgresearchgate.netspringermedizin.deuni.lu. Secondary bile acids, which are produced from primary bile acids like this compound by gut bacteria, have been implicated in the development and progression of colon cancer in some studies. The mechanisms by which bile acids may influence cancer are complex and can involve various signaling pathways, including those mediated by FXR and TGR5, which are also expressed in cancer cells frontiersin.orgresearchgate.netmdpi.com. Research explores the association between altered bile acid profiles, gut microbiota dysbiosis, and the risk of colon cancer, as well as the potential of targeting bile acid signaling pathways for therapeutic intervention frontiersin.orgresearchgate.net.

Primary Bile Acid Synthesis Defects (Genetic Disorders)

Primary bile acid synthesis defects (BASDs) are a group of rare genetic disorders caused by deficiencies in enzymes required for the synthesis of primary bile acids, including this compound and chenodeoxythis compound, from cholesterol researchgate.netnih.govnih.govuni.lumetabolomicsworkbench.orgnih.govresearchgate.netnih.gov. These defects lead to the inadequate production of normal bile acids and the accumulation of atypical, potentially toxic, bile acid intermediates in the liver and other tissues researchgate.netnih.govcheckrare.comrarediseases.orgtheravia.comcholbam.com.

BASDs can manifest with severe symptoms, often in infancy, including cholestasis (impaired bile flow), jaundice, poor growth, and malabsorption of fat-soluble vitamins skh.com.sgcheckrare.comrarediseases.org. If left untreated, the accumulation of toxic bile acid intermediates can lead to progressive liver damage, cirrhosis, and liver failure researchgate.netnih.govcheckrare.comrarediseases.orgtheravia.comcholbam.com.

This compound replacement therapy has emerged as an effective treatment for certain types of primary BASDs, such as 3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (3β-HSD) deficiency and Δ⁴-3-oxosteroid 5β-reductase (Δ⁴-3-oxo-R) deficiency skh.com.sgnih.govcheckrare.comtheravia.comresearchgate.netnih.gov. Oral administration of this compound helps to restore the normal bile acid pool, suppress the synthesis of atypical toxic bile acids through negative feedback mechanisms, and improve bile flow researchgate.netnih.govcheckrare.comtheravia.com.

Clinical studies have demonstrated the long-term effectiveness of oral this compound therapy in patients with these specific BASDs. For example, a study following patients with 3β-HSD or Δ⁴-3-oxo-R deficiency treated with oral this compound for over a decade showed significant improvement in liver health, including the disappearance of cirrhosis in many cases, and allowed patients to reach adulthood in good health without the need for liver transplantation nih.govresearchgate.netnih.gov.

Data from a study on the long-term effectiveness of oral this compound therapy in patients with 3β-HSD or Δ⁴-3-oxo-R deficiency:

Outcome MeasureBaseline (Untreated)After 10-24 Years of CA Therapy
Liver Fibrosis Score (Median)Severe (e.g., Cirrhosis)< F1 (Range: F0-F2)
Atypical Metabolite Excretion (Urine)HighLow or Trace Amounts
Need for Liver TransplantHigh RiskAvoided in Treated Patients

This research highlights this compound's critical role in normal bile acid synthesis and its therapeutic potential in correcting specific genetic defects in this pathway skh.com.sgnih.govcheckrare.comtheravia.comresearchgate.netnih.gov.

Advanced Research Methodologies for Cholic Acid

Analytical Techniques for Cholic Acid and its Metabolites

A variety of analytical methods have been developed for the separation, detection, and determination of bile acids, including this compound and its metabolites. researchgate.netresearchgate.net These methods are applied to various sample types, such as bile, serum, plasma, urine, stool, and pharmaceutical preparations. nih.govresearchgate.netresearchgate.netacs.orgshimadzu.comakjournals.comaragen.comjscimedcentral.com

Spectrophotometric Methods

Spectrophotometric methods offer an alternative approach for the determination of this compound, often based on color reactions that produce species with measurable absorbance in the UV-Vis spectrum. researchgate.netnih.govcapes.gov.bricm.edu.pl These methods are generally simpler and less expensive than chromatography-mass spectrometry techniques, although they may offer lower specificity. researchgate.netrsc.org

Spectrophotometric procedures for this compound determination have been developed based on reactions with aldehydes (such as 5-methylfurfural, 5-methyl-2-thiophene, and o-phthalic aldehyde) in sulfuric acid solution. researchgate.netresearchgate.neticm.edu.pl These reactions yield colored products with distinct absorption properties. Research has shown that the molar absorptivity coefficients for the species obtained from the reaction of this compound with these aldehydes in sulfuric acid ranged from 1.38 × 10⁴ to 6.94 × 10⁴ L mol⁻¹ mL⁻¹. researchgate.neticm.edu.pl These methods have been applied to the determination of this compound in samples like bile and pharmaceutical preparations, showing good correlation coefficients (exceeding 0.9984) and acceptable relative standard deviations (RSD) for different sample types. researchgate.neticm.edu.pl

Interactive Data Table: Spectrophotometric Analysis of this compound

ParameterValue/DescriptionReference
Reaction ReagentsAldehydes (5-methylfurfural, 5-methyl-2-thiophene, o-phthalic) in Sulfuric acid researchgate.netresearchgate.neticm.edu.pl
Molar Absorptivity Coefficient1.38 × 10⁴ to 6.94 × 10⁴ L mol⁻¹ mL⁻¹ researchgate.neticm.edu.pl
Correlation Coefficient> 0.9984 researchgate.neticm.edu.pl
RSD (Powdered bile)≤ 2.85% researchgate.neticm.edu.pl
RSD (Liquid bile)≤ 3.31% researchgate.neticm.edu.pl
RSD (Pharmaceutical preparation)≤ 3.48% researchgate.neticm.edu.pl
Wavelength (Example)620 nm (reaction with furfural) researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the structure and dynamics of this compound and its derivatives. Due to the structural complexity and potential overlap of signals, particularly in biological samples, advanced NMR methods are often necessary for comprehensive analysis. mdpi.comiu.edu

Detailed ¹H and ¹³C NMR assignments for this compound and other common hydroxylated bile acids have been achieved using heteronuclear-correlated two-dimensional NMR techniques. nih.gov This approach utilizes the known ¹³C chemical shifts to assign proton resonances, with consistency verified by expected changes due to substituent effects. nih.gov The substituent effects derived from mono- and dihydroxycholanoic acids can predict proton chemical shifts for this compound, showing good agreement with experimental values. nih.gov These individual substituent effects can potentially be used to predict proton chemical shifts for other hydroxycholanic acids with different combinations of hydroxyl groups. nih.gov

High-field NMR, such as 800 MHz ¹H-NMR spectroscopy, has been employed to study conjugated bile acids like glycothis compound and taurothis compound in human bile. iu.edu While standard NMR of whole bile extracts can identify major bile acids like this compound, distinguishing between glycine (B1666218) and taurine (B1682933) conjugates can be challenging. rsc.org However, techniques like HPLC-NMR/MS allow for the separation and identification of various conjugated bile acids. rsc.org

Solid-state NMR, specifically ¹³C{¹H}CPMAS, has been utilized to investigate the polymorphic forms of bile acids, including this compound, in solid samples. acs.org This technique can reveal the presence of different polymorphic forms based on variations in carbonyl signals. acs.org

NMR spectroscopy is also used in conjunction with computational methods to study the interactions of this compound, such as its interactions with polysaccharides like β-glucan. tandfonline.com Changes in the ¹H NMR chemical shifts of this compound protons in the presence of β-glucan can provide insights into these interactions. tandfonline.com

Derivatization Techniques for Analysis

Derivatization techniques are often necessary for the analysis of this compound, particularly when using gas chromatography-mass spectrometry (GC-MS), due to the presence of polar functional groups (hydroxyl and carboxyl) that reduce volatility. shimadzu.comrestek.com These techniques involve substituting different residues onto the hydrophilic groups to make the compounds more amenable to GC-MS analysis. shimadzu.com

Common derivatization strategies for bile acids include methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.comrestek.com Various trimethylsilylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are used. restek.com While some reagent mixtures offer high efficiency, they may require fresh preparation, which can be less convenient for rapid analysis. restek.com Simpler, one-step methods using reagents like BSTFA + 1% TMCS have shown promising results for derivatizing both hydroxyl and carboxyl groups in a shorter time frame. restek.com

Enzyme-assisted derivatization methods have also been developed for the analysis of bile acids by electrospray ionization-mass spectrometry (ESI-MS). mdpi.com For instance, using 3α-hydroxysteroid dehydrogenase (3α-HSD) oxidation followed by derivatization can be applied to this compound. mdpi.com While the derivatization efficiency for compounds like this compound with a 3α-hydroxy-5β-stereochemistry might be moderate (45-60%) compared to other sterols, the high sensitivity of the subsequent analysis can compensate for this. mdpi.com

Derivatization is also used in methods for quantitating specific bile acids, including this compound, in biological samples like human stool, often as part of a multi-step process involving extraction and silylation before GC-MS analysis. jscimedcentral.com

In Vitro and In Vivo Research Models

Research on this compound extensively utilizes both in vitro (cell culture) and in vivo (animal) models to investigate its diverse biological effects, metabolic pathways, and roles in disease.

Cell Culture Models for Signaling and Metabolism Studies

Cell culture models provide a controlled environment to study the direct effects of this compound on cellular signaling and metabolism. Various cell lines are used to investigate how this compound interacts with cellular receptors and influences metabolic processes.

For example, studies using the HepG2 cell line have shown that this compound can induce the expression of MRP3 and MRP4 transporters, which are involved in bile acid transport. elsevier.es While low concentrations of chenodeoxythis compound (CDCA) induced the mRNA expression of these transporters, this compound at high concentrations induced protein expression. elsevier.es

Cell culture models are also used to assess the potential toxicity or inhibitory effects of bile acids, including this compound, on cellular processes. In vitro studies with human colonic epithelium have investigated the effects of bile acids like deoxythis compound (DCA) on cell proliferation. karger.com While that study focused on DCA, cell culture models can be adapted to study the effects of this compound on various cell types and their metabolic activities.

Furthermore, cell-based assays are used to study the uptake of conjugated bile acids, such as tauro-cholic acid, by cells expressing specific transporters like the sodium-taurocholate cotransporter polypeptide (Ntcp). researchgate.net

Genetically Modified Animal Models (e.g., Cyp8b1-/- mice)

Genetically modified animal models, particularly mice, are invaluable for studying the systemic effects of altered this compound metabolism and its impact on various physiological processes and diseases.

A key model is the Cyp8b1-knockout mouse (Cyp8b1-/-). The Cyp8b1 gene encodes sterol 12α-hydroxylase, an enzyme crucial for the synthesis of this compound. jci.orgjax.org Cyp8b1-/- mice are unable to produce this compound, leading to a significantly altered bile acid pool composition, with a predominant increase in muricholic acids and chenodeoxythis compound. jci.orgdiabetesjournals.orgtandfonline.com This model is widely used to study the role of this compound in lipid metabolism, bile acid synthesis regulation, and glucose homeostasis. jax.orgdiabetesjournals.orgnih.gov

Studies using Cyp8b1-/- mice have demonstrated that the absence of this compound leads to increased bile acid synthesis (due to increased Cyp7a1 activity) and reduced absorption of dietary lipids. jax.orgdiabetesjournals.org These mice are often protected against high-fat diet-induced obesity, glucose intolerance, and liver steatosis. diabetesjournals.orgtandfonline.com The improved glucose homeostasis in Cyp8b1-/- mice is mediated by the absence of this compound and is associated with increased GLP-1 secretion, potentially due to increased free fatty acids reaching the ileal L cells. diabetesjournals.org

Another important observation in Cyp8b1-/- mice is the dysregulation of the negative feedback mechanism controlling bile acid synthesis, which this compound normally contributes to. jci.orgnih.gov Despite an enlarged bile acid pool, the expression of Cyp7a1, the rate-limiting enzyme in bile acid synthesis, is increased in these mice. jci.orgnih.gov

Other genetically modified mouse models, such as those with altered expression of CYP7A1, the initiating enzyme in the classical bile acid synthesis pathway, are also used to study the effects of manipulating the bile acid pool size and composition, including the levels of this compound. physiology.org

Preclinical Studies in Disease Models

Preclinical studies using animal models are essential for investigating the potential therapeutic effects and mechanisms of this compound and its derivatives in various disease contexts.

While some studies investigate the effects of administering exogenous this compound in disease models, others utilize genetic models with altered endogenous this compound levels to understand disease pathogenesis. For instance, the Cyp8b1-/- mouse model has been used in preclinical studies related to metabolic syndrome, demonstrating protection against hypercholesterolemia and gallstones in diabetic conditions. diabetesjournals.orgnih.gov This suggests a critical role for this compound in the development of these complications in this model. nih.gov

Animal models of neurodegenerative diseases have been used to study the effects of hydrophilic bile acids, such as tauroursodeoxythis compound (TUDCA), a derivative of ursodeoxythis compound (UDCA). springermedizin.deresearchgate.net While these studies often focus on UDCA and TUDCA, they highlight the broader interest in bile acids as potential therapeutic agents in neurological disorders due to their anti-apoptotic, anti-oxidant, and anti-inflammatory properties observed in preclinical models. springermedizin.deresearchgate.net

Preclinical studies in models of liver inflammation and cholestatic liver diseases also utilize bile acids and investigate the role of bile acid receptors like FXR and TGR5 as therapeutic targets. nih.gov While these studies may involve various bile acids, understanding the effects of individual bile acids like this compound in these models is crucial.

It is important to note that in some disease models, the administration of this compound has shown adverse effects. For example, in a mouse model of Niemann-Pick disease type C (NPC), treatment with this compound resulted in hepatotoxicity, unlike treatment with UDCA. wellcomeopenresearch.org This underscores the need for careful evaluation of individual bile acids in specific disease contexts during preclinical research.

Computational and Structural Biology Approaches

Computational and structural biology approaches play a vital role in understanding the behavior of this compound at the molecular level, including its aggregation properties, interactions with other molecules, and potential as a building block for supramolecular structures.

Molecular dynamics simulations are frequently used to study the aggregation of this compound molecules in solution and their interactions with lipids, forming micelles. acs.orgaip.orgnih.govnih.gov These simulations provide insights into the size, shape (e.g., oblate disk-like), and dynamics of this compound aggregates. acs.orgnih.gov They can also reveal the arrangement of functional groups within aggregates, with hydrophobic methyl groups pointing inwards and hydrophilic hydroxyl groups pointing outwards. acs.orgnih.gov Computational modeling is considered necessary to understand the structure and behavior of bile acid micelles in solution, as their aggregation properties can only be studied indirectly with experimental techniques. aip.org

Global optimization techniques have been applied to find the lowest energy configurations for this compound clusters of different aggregation numbers, revealing that reverse micellar arrangements can be preferred for small aggregates and that hydrogen bonding plays a significant role in stabilizing these structures. aip.org

Computational methods are also valuable in the design of novel supramolecular structures utilizing bile acids as building blocks. mdpi.comresearchgate.net Molecular modeling can investigate the dynamics and geometry of host-guest complexes formed by this compound derivatives. researchgate.net The combination of experimental and computational studies is considered a powerful tool for elucidating factors like solvation energy and ionic interactions in these complexes. researchgate.net

Furthermore, computational analysis, such as molecular docking, is used to predict and understand the interactions of this compound with proteins, such as bile acid binding proteins, which is relevant for developing targeted drug delivery systems. nih.gov Molecular docking studies can indicate how this compound interacts with binding pockets, for example, through hydrogen bonds. acs.org

Computational studies, including density functional theory (DFT) calculations, can complement spectroscopic data like NMR by estimating chemical shifts and providing insights into the stabilizing interactions (e.g., hydrogen bonding, van der Waals forces) in complexes involving this compound. tandfonline.com

Computational approaches are also used in the study of protein misfolding and amyloid formation, where this compound has shown potential as an inhibitor. acs.org Molecular docking can help understand the mechanism of interaction between this compound and proteins involved in amyloid formation. acs.org

Future Directions and Emerging Research Areas

Cholic Acid in Systems Biology and Multi-omics Approaches

Systems biology approaches, which integrate data from multiple "omics" disciplines such as transcriptomics, proteomics, and metabolomics, are proving invaluable in dissecting the complex roles of this compound in health and disease. By analyzing the interplay between genes, proteins, and metabolites, researchers can gain a more holistic understanding of how this compound influences various biological pathways.

Targeted metabolomics studies have shown significant differences in bile acid profiles, including this compound and its conjugates (glycothis compound and taurothis compound), in various disease states, such as idiosyncratic drug-induced liver injury (DILI) and acute pancreatitis. mdpi.comnih.gov These studies highlight the potential of this compound and its metabolites as biomarkers for disease severity and prognosis. For instance, in DILI patients, specific bile acids, including nor-cholic acid, glycochenodeoxycholate, and taurochenodeoxycholate, were identified as independent risk factors for differentiating severe cases. mdpi.com

Integrated multi-omics analyses are providing deeper insights into the mechanisms underlying diseases where bile acid metabolism is perturbed. Studies combining network pharmacology and metabolomics have explored how interventions, such as the use of mirabilite in colorectal cancer, can regulate bile acid metabolism pathways, including those involving this compound. rsc.org This indicates that modulating bile acid profiles could be a therapeutic strategy.

Furthermore, multi-omics approaches are being used to understand the complex interactions between bile acids, the gut microbiota, and host health beyond the digestive system. nih.gov For example, integrated lipidomics and metabolomics studies in models of acute intrahepatic cholestasis have revealed alterations in the bile acid profile and lipid metabolism, suggesting a close relationship between cholestasis and mitochondrial dysfunction. frontiersin.org

The application of multi-omics in this compound research is facilitated by advanced bioinformatics tools that integrate heterogeneous datasets and visualize biological networks. oup.comlcms.cz These tools help in identifying novel associations between biomolecules and disease phenotypes, pinpointing relevant signaling pathways, and establishing detailed biomarkers. nih.gov

Exploration of this compound Derivatives and Analogues

The rigid steroid backbone and the presence of multiple hydroxyl groups make this compound a versatile scaffold for the synthesis of a wide array of derivatives and analogues with modified physicochemical and biological properties. mdpi.comnih.govconicet.gov.ar This exploration is driven by the potential to develop compounds with improved potency, selectivity for specific receptors, altered pharmacokinetic profiles, and novel therapeutic applications. nih.govfrontiersin.org

Minor structural modifications to this compound can significantly impact its biological functions and potentially mitigate undesired effects. nih.gov A great number of semisynthetic bile acid analogues have been designed and are being evaluated in preclinical and clinical settings, particularly for metabolic syndrome and liver diseases. nih.govfrontiersin.org Obetithis compound (INT-747), a chenodeoxythis compound derivative, is a notable example that has achieved clinical success in treating primary biliary cholangitis. nih.gov

Research is also focused on synthesizing this compound derivatives for applications beyond metabolic disorders. This includes the development of antimicrobial peptide mimics based on this compound scaffolds, which have shown promising antibacterial activity against Gram-positive bacteria like S. aureus. mdpi.com Structure-activity relationship studies are crucial in this area to understand how modifications influence antimicrobial potency and selectivity. mdpi.com

This compound derivatives are also being investigated as potential therapeutic agents for conditions like acute pancreatitis and neurodegenerative diseases. nih.govrjonco.com For instance, studies have explored the effects of chenodeoxythis compound (a primary bile acid) and its derivatives in acute pancreatitis models. nih.gov The synthesis of new functionalized this compound derivatives from sources like marine bacteria is also contributing to the discovery of novel structures with potential biological activities. mdpi.com

The synthesis of these derivatives often employs sophisticated chemical and enzymatic methods, allowing for regioselective modifications of the hydroxyl groups and the side chain. conicet.gov.ar This controlled synthesis is essential for creating compounds with specific desired properties.

This compound as a Biomolecule in Supramolecular Chemistry and Materials Science

This compound's unique facial amphiphilicity, rigid steroid structure, and biocompatibility make it an attractive building block for the construction of supramolecular assemblies and novel materials. nih.govcdnsciencepub.comacs.orgresearchgate.net Since the 1980s, bile acids, including this compound, have been recognized as valuable scaffolds in supramolecular chemistry for creating receptors for various molecules like anions and carbohydrates. mdpi.comnih.gov

The intrinsic ability of this compound to self-assemble in various solvents and mediums is a key property exploited in materials science. cdnsciencepub.comacs.orgresearchgate.net This self-assembly can lead to the formation of diverse structures, including micelles, vesicles, hydrogels, and nanofibers. cdnsciencepub.comresearchgate.netresearchgate.net These supramolecular structures have potential applications in areas such as drug delivery, gene transfection, and sensing. cdnsciencepub.comacs.orgresearchgate.netacs.org

This compound-based polymers and conjugates are being developed for biomedical applications. cdnsciencepub.comresearchgate.netacs.orgresearchgate.net These materials can act as carriers for hydrophobic drugs, form nanoparticles for targeted delivery, and exhibit properties like antimicrobial activity. rjonco.comcdnsciencepub.comresearchgate.netacs.org The incorporation of this compound into polymer backbones or as pendant groups can influence the material's self-assembly behavior, biocompatibility, and interaction with biological membranes. cdnsciencepub.comresearchgate.net

Research in this area involves understanding the hierarchical organization of this compound assemblies at the molecular level to design bioinspired materials with tailored properties. nih.govrsc.org Examples include the creation of supramolecular gels that can serve as templates for synthesizing inorganic nanotubes researchgate.net and the development of self-assembled polymeric membranes with unique surface features like wrinkles. rsc.org

The use of this compound in supramolecular chemistry and materials science leverages its inherent structural features to create functional materials with potential applications in biomedicine, nanotechnology, and sensing. acs.orgresearchgate.netresearchgate.netresearcher.life

This compound in Host-Microbe Interactions Beyond Digestion

Beyond its traditional role in fat digestion, this compound is increasingly recognized as a crucial signaling molecule that mediates complex interactions between the host and the gut microbiome, influencing various physiological processes, including metabolism, immunity, and even neurological function. casi.orgmdpi.comglobalrph.comresearchgate.netnih.govthe-scientist.com

The gut microbiota significantly influences the bile acid pool through various biotransformation reactions, such as deconjugation and 7α-dehydroxylation, converting primary bile acids like this compound into secondary bile acids. frontiersin.orgcasi.orgmdpi.combspghan.org.uk This microbial metabolism creates a diverse pool of bile acid metabolites that can have distinct signaling properties. researchgate.netthe-scientist.com

Bile acids, including those derived from this compound, act as signaling molecules by activating host receptors like the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). nih.govfrontiersin.orgcasi.orgmdpi.comglobalrph.comelsevier.es These receptors are expressed in various tissues beyond the liver and intestine, including immune cells and the brain, highlighting the systemic impact of bile acid signaling. casi.orgmdpi.comglobalrph.comnih.govnih.gov Activation of these receptors by bile acids can modulate metabolic pathways, inflammatory responses, and gut barrier function. casi.orgmdpi.comglobalrph.combspghan.org.uk

Research is exploring how modulating the gut microbiome and the bile acid pool, through interventions like diet or probiotics, could be a therapeutic strategy for these conditions. mdpi.comresearchgate.netnih.gov Understanding the intricate crosstalk between specific microbial species, their bile acid modifying enzymes, and host signaling pathways is a key area of future research. mdpi.combspghan.org.uk This includes investigating the role of bile acids in mediating colonization resistance against pathogens like Clostridioides difficile. mdpi.com

The emerging understanding of this compound's role in host-microbe interactions beyond digestion underscores its significance as a key mediator in maintaining host health and its potential as a therapeutic target for a wide range of diseases. researchgate.netthe-scientist.com

Q & A

Basic: What are the standard analytical methods for quantifying cholic acid in biological samples?

Answer:
Common methodologies include high-performance liquid chromatography (HPLC) with evaporative light-scattering detection (ELSD) for simultaneous quantification of this compound and its derivatives (e.g., deoxythis compound). This method employs a C18 column with gradient elution using acetonitrile and formic acid, achieving linear ranges of 0.48–2.42 μg for this compound and recovery rates >100% . Molecularly imprinted polymer (MIP)-based quartz crystal microbalance (QCM) nanosensors are also used for selective detection, offering 15-fold selectivity for this compound over structural analogs like chenodeoxythis compound . For high-resolution profiling, UHPLC-QE-Orbitrap mass spectrometry enables differentiation of bile acid derivatives via principal component analysis (PCA) .

Basic: How is this compound biosynthesis studied in genetic disorders like cerebrotendinous xanthomatosis (CTX)?

Answer:
In CTX, in vivo pulse-labeling experiments with radiolabeled precursors (e.g., 5β-[7β-³H]cholestane-3α,7α,12α-triol) track this compound synthesis rates. Bile samples are analyzed via chromatography to identify accumulated intermediates (e.g., 5β-cholestane-3α,7α,12α,25-tetrol). In vitro enzyme assays assess hydroxylation activity (e.g., 24S-hydroxylation of 5β-cholestane-3α,7α,12α,25-tetrol), revealing deficiencies in CTX patients. These combined approaches pinpoint enzymatic defects (e.g., reduced 24S-hydroxylase activity) .

Advanced: How can researchers resolve contradictions between in vivo and in vitro data in this compound metabolism studies?

Answer:
Discrepancies arise from differences in substrate availability, enzyme compartmentalization, and regulatory feedback. For example, in CTX, in vitro assays showed normal 25-hydroxylation activity, while in vivo studies revealed impaired conversion due to substrate accumulation. To reconcile this, researchers use compartment-specific enzyme activity profiling (e.g., cytosolic vs. microsomal fractions) and isotopic tracer kinetics to model pathway flux. Statistical tools like decay curve analysis of labeled this compound in bile further validate hypotheses .

Advanced: What experimental designs are optimal for studying this compound's role in metabolic regulation?

Answer:
Knockout animal models (e.g., FXR-null mice) are used to assess this compound’s interaction with nuclear receptors. Dose-response studies with controlled this compound feeding (e.g., 0.1–1% dietary supplementation) evaluate effects on bile acid homeostasis and lipid metabolism. Multi-omics integration (transcriptomics, metabolomics) identifies downstream targets, such as ABC transporter regulation. Controls include ursodeoxythis compound treatment groups to isolate this compound-specific effects .

Advanced: How can detection sensitivity for this compound be improved in complex matrices?

Answer:
MIP-QCM nanosensors enhance sensitivity by imprinting this compound into polymer matrices, achieving detection limits of 8.92 nmol. Solid-phase extraction (SPE) pre-concentrates samples, while derivatization strategies (e.g., hydrazone formation) improve chromatographic resolution. Cross-validation with LC-MS/MS ensures specificity, particularly in serum or fecal samples .

Basic: What are key considerations when validating this compound quantification methods?

Answer:

  • Linearity and range : Establish calibration curves using certified standards (e.g., this compound Assay Standard, CAS 81-25-4) .
  • Recovery rates : Spike biological matrices (e.g., bile, serum) with known concentrations; acceptable recovery is 90–110% .
  • Selectivity : Test structural analogs (e.g., chenodeoxythis compound) to confirm minimal cross-reactivity .

Advanced: How can evidence gaps in clinical studies of this compound be addressed?

Answer:
For rare diseases (e.g., inborn bile acid synthesis errors), longitudinal observational cohorts with standardized endpoints (e.g., liver transplant rates, cholestasis resolution) mitigate biases. Propensity score matching adjusts for confounding factors (e.g., concurrent ursodeoxythis compound use). Open-label extension studies track safety over decades, though blinded placebo trials remain ethically challenging .

Basic: What enzymes are critical in this compound synthesis, and how are they assayed?

Answer:
Key enzymes include CYP7A1 (cholesterol 7α-hydroxylase), CYP8B1 (sterol 12α-hydroxylase), and CYP27A1 (sterol 27-hydroxylase). Activity is measured via radiolabeled substrate incubation (e.g., ³H-cholesterol) followed by TLC or HPLC to quantify intermediates. Liver microsomal fractions are standard for in vitro assays .

Advanced: What strategies differentiate this compound derivatives in complex mixtures?

Answer:
UHPLC-QE-Orbitrap MS with negative ionization mode separates isomers via exact mass (e.g., m/z 407.279 for this compound vs. 391.284 for deoxythis compound). Molecular networking clusters derivatives based on MS/MS fragmentation patterns. Multivariate analysis (PCA, OPLS-DA) identifies discriminative ions (e.g., m/z 357.281 for this compound derivatives) .

Advanced: How is selectivity for this compound assessed against structural analogs?

Answer:
Competitive binding assays quantify adsorption of analogs (e.g., chenodeoxythis compound) on MIP-QCM sensors. Selectivity coefficients (k) are calculated as k = Qtemplate/Qcompetitor, where Q is adsorption capacity. Values >10 indicate high specificity. Cross-reactivity is further minimized by optimizing polymerization conditions (e.g., monomer-template ratio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.